molecular formula C16H24ClNO3 B3026204 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride CAS No. 17763-10-9

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride

Cat. No.: B3026204
CAS No.: 17763-10-9
M. Wt: 313.82 g/mol
InChI Key: ZQFVGUBLUFAGTB-UHFFFAOYSA-N
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Description

N-butyl Pentylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant effects. It is categorized as a novel psychoactive substance and is often used in research and forensic applications .

Scientific Research Applications

N-butyl Pentylone (hydrochloride) is primarily used in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl Pentylone (hydrochloride) involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of N-butyl Pentylone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk for research and forensic purposes .

Chemical Reactions Analysis

Types of Reactions

N-butyl Pentylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-butyl Pentylone (hydrochloride) exerts its effects by acting as a dopamine transporter blocker and a serotonin transporter substrate. This dual action increases the levels of dopamine and serotonin in the synaptic cleft, leading to stimulant effects. The compound’s mechanism involves binding to the transporters and inhibiting the reuptake of these neurotransmitters, thereby enhancing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl Pentylone (hydrochloride) is unique due to its specific substitution pattern on the cathinone backbone, which influences its pharmacological profile. Compared to similar compounds, it has distinct effects on dopamine and serotonin transporters, making it a valuable compound for research .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(butylamino)pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-5-9-17-13(6-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFVGUBLUFAGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342215
Record name 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-10-9
Record name 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride

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